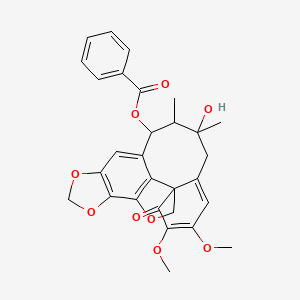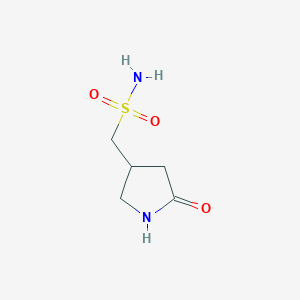
LongipedlignanG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LongipedlignanG is a naturally occurring lignan compound found in certain plant species Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanG typically involves the extraction of lignan precursors from plant sources followed by chemical modifications. One common method includes the use of organic solvents to extract lignan precursors, which are then subjected to various chemical reactions to form this compound. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using advanced techniques such as supercritical fluid extraction. This method allows for efficient extraction of lignan compounds from plant materials. The extracted compounds are then purified and chemically modified to produce this compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
LongipedlignanG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Aplicaciones Científicas De Investigación
LongipedlignanG has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for the synthesis of other complex organic compounds.
Biology: It is studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Research has shown that this compound may have potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of LongipedlignanG involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. This compound also modulates specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Secoisolariciresinol: Another lignan compound with antioxidant properties.
Matairesinol: Known for its potential health benefits and presence in various plant species.
Pinoresinol: A lignan with similar chemical structure and biological activities.
Uniqueness of LongipedlignanG
This compound stands out due to its unique chemical structure, which imparts distinct antioxidant properties and potential therapeutic effects. Its ability to modulate specific signaling pathways and its wide range of applications in different fields make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C29H28O9 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
(14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O9/c1-15-22(38-27(31)16-8-6-5-7-9-16)18-11-20-23(37-14-36-20)25-21(18)29(13-35-25)17(12-28(15,2)32)10-19(33-3)24(34-4)26(29)30/h5-11,15,22,32H,12-14H2,1-4H3 |
Clave InChI |
YNXZOVXUQCJFPV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)CC1(C)O)OCO3)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)






![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)

![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)


![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
